molecular formula C15H18F2O2 B3846625 (4-Methylcyclohexyl) 2-(2,4-difluorophenyl)acetate

(4-Methylcyclohexyl) 2-(2,4-difluorophenyl)acetate

Cat. No.: B3846625
M. Wt: 268.30 g/mol
InChI Key: SBXVCJLIUGQVAH-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl) 2-(2,4-difluorophenyl)acetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group and an acetate group attached to a difluorophenyl moiety. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of (4-Methylcyclohexyl) 2-(2,4-difluorophenyl)acetate typically involves esterification reactions. One common synthetic route includes the reaction of 4-methylcyclohexanol with 2-(2,4-difluorophenyl)acetic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

(4-Methylcyclohexyl) 2-(2,4-difluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4-Methylcyclohexyl) 2-(2,4-difluorophenyl)acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl) 2-(2,4-difluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The difluorophenyl moiety is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The acetate group can also influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

(4-Methylcyclohexyl) 2-(2,4-difluorophenyl)acetate can be compared with other similar compounds, such as:

    (4-Methylcyclohexyl) 2-(2,4-dichlorophenyl)acetate: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.

    (4-Methylcyclohexyl) 2-(2,4-dibromophenyl)acetate: The presence of bromine atoms can lead to different chemical and physical properties compared to the difluorinated compound.

    (4-Methylcyclohexyl) 2-(2,4-difluorophenyl)propionate: This compound has a propionate group instead of an acetate group, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-methylcyclohexyl) 2-(2,4-difluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O2/c1-10-2-6-13(7-3-10)19-15(18)8-11-4-5-12(16)9-14(11)17/h4-5,9-10,13H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXVCJLIUGQVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OC(=O)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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